REACTION_SMILES
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[C:1](#[N:2])[c:3]1[c:4](=[O:15])[nH:5][c:6]2[cH:7][c:8]([CH3:14])[c:9]([CH3:13])[cH:10][c:11]2[cH:12]1.[P:16]([Cl:17])([Cl:18])([Cl:19])=[O:20]>>[C:1](#[N:2])[c:3]1[c:4]([Cl:18])[n:5][c:6]2[cH:7][c:8]([CH3:14])[c:9]([CH3:13])[cH:10][c:11]2[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc2cc(C#N)c(=O)[nH]c2cc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1cc2cc(C#N)c(Cl)nc2cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |